molecular formula C11H13NO B11769135 (S)-4-(P-Tolyl)pyrrolidin-2-one

(S)-4-(P-Tolyl)pyrrolidin-2-one

Cat. No.: B11769135
M. Wt: 175.23 g/mol
InChI Key: FSSVYVXCCKLTOQ-SNVBAGLBSA-N
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Description

(S)-4-(P-Tolyl)pyrrolidin-2-one is an organic compound with the molecular formula C11H13NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a pyrrolidin-2-one ring substituted with a p-tolyl group at the 4-position. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(P-Tolyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as p-tolylamine and succinic anhydride.

    Cyclization Reaction: The p-tolylamine reacts with succinic anhydride under acidic conditions to form an intermediate. This intermediate undergoes cyclization to form the pyrrolidin-2-one ring.

    Chiral Resolution: The racemic mixture of 4-(P-Tolyl)pyrrolidin-2-one is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(P-Tolyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyrrolidin-2-one ring to pyrrolidine or other reduced forms.

    Substitution: The p-tolyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidin-2-one derivatives.

Scientific Research Applications

(S)-4-(P-Tolyl)pyrrolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (S)-4-(P-Tolyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(P-Tolyl)pyrrolidin-2-one: The racemic mixture of the compound.

    4-(P-Tolyl)pyrrolidine: The reduced form of the compound.

    N-Substituted Pyrrolidin-2-ones: Compounds with various substituents on the nitrogen atom.

Uniqueness

(S)-4-(P-Tolyl)pyrrolidin-2-one is unique due to its chiral nature and specific substitution pattern. Its enantiomeric purity and specific interactions with molecular targets make it distinct from other similar compounds.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(4S)-4-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H13NO/c1-8-2-4-9(5-3-8)10-6-11(13)12-7-10/h2-5,10H,6-7H2,1H3,(H,12,13)/t10-/m1/s1

InChI Key

FSSVYVXCCKLTOQ-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CC(=O)NC2

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)NC2

Origin of Product

United States

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